Cas no 2171698-33-0 (tert-butyl 5-ethyl-1-oxa-4,9-diazaspiro5.5undecane-9-carboxylate)
tert-butyl 5-ethyl-1-oxa-4,9-diazaspiro5.5undecane-9-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 5-ethyl-1-oxa-4,9-diazaspiro5.5undecane-9-carboxylate
- EN300-1643944
- 2171698-33-0
- tert-butyl 5-ethyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
-
- Inchi: 1S/C15H28N2O3/c1-5-12-15(19-11-8-16-12)6-9-17(10-7-15)13(18)20-14(2,3)4/h12,16H,5-11H2,1-4H3
- InChI Key: OWQSGCMATFRQIC-UHFFFAOYSA-N
- SMILES: O1CCNC(CC)C21CCN(C(=O)OC(C)(C)C)CC2
Computed Properties
- Exact Mass: 284.20999276g/mol
- Monoisotopic Mass: 284.20999276g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 344
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 50.8Ų
tert-butyl 5-ethyl-1-oxa-4,9-diazaspiro5.5undecane-9-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1643944-0.05g |
tert-butyl 5-ethyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate |
2171698-33-0 | 0.05g |
$780.0 | 2023-06-04 | ||
| Enamine | EN300-1643944-0.1g |
tert-butyl 5-ethyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate |
2171698-33-0 | 0.1g |
$817.0 | 2023-06-04 | ||
| Enamine | EN300-1643944-0.25g |
tert-butyl 5-ethyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate |
2171698-33-0 | 0.25g |
$855.0 | 2023-06-04 | ||
| Enamine | EN300-1643944-0.5g |
tert-butyl 5-ethyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate |
2171698-33-0 | 0.5g |
$891.0 | 2023-06-04 | ||
| Enamine | EN300-1643944-1.0g |
tert-butyl 5-ethyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate |
2171698-33-0 | 1g |
$928.0 | 2023-06-04 | ||
| Enamine | EN300-1643944-2.5g |
tert-butyl 5-ethyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate |
2171698-33-0 | 2.5g |
$1819.0 | 2023-06-04 | ||
| Enamine | EN300-1643944-5.0g |
tert-butyl 5-ethyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate |
2171698-33-0 | 5g |
$2692.0 | 2023-06-04 | ||
| Enamine | EN300-1643944-10.0g |
tert-butyl 5-ethyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate |
2171698-33-0 | 10g |
$3992.0 | 2023-06-04 | ||
| Enamine | EN300-1643944-50mg |
tert-butyl 5-ethyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate |
2171698-33-0 | 50mg |
$780.0 | 2023-09-22 | ||
| Enamine | EN300-1643944-100mg |
tert-butyl 5-ethyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate |
2171698-33-0 | 100mg |
$817.0 | 2023-09-22 |
tert-butyl 5-ethyl-1-oxa-4,9-diazaspiro5.5undecane-9-carboxylate Related Literature
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on tert-butyl 5-ethyl-1-oxa-4,9-diazaspiro5.5undecane-9-carboxylate
Recent Advances in the Synthesis and Applications of tert-Butyl 5-ethyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS: 2171698-33-0)
The compound tert-butyl 5-ethyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS: 2171698-33-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic compound, characterized by its unique structural features, has shown promising potential in drug discovery, particularly as a key intermediate in the synthesis of bioactive molecules. Recent studies have focused on its role in the development of novel therapeutic agents, leveraging its structural versatility and pharmacological properties.
One of the primary areas of interest is the compound's application in the synthesis of protease inhibitors. Researchers have demonstrated that the spirocyclic framework of tert-butyl 5-ethyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate can be effectively utilized to design inhibitors targeting specific proteases involved in various disease pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its use in the development of inhibitors for viral proteases, showcasing its potential in antiviral drug development.
In addition to its role in protease inhibition, recent advancements have explored the compound's utility in the synthesis of spirocyclic peptidomimetics. These peptidomimetics are designed to mimic the structure and function of natural peptides, offering enhanced stability and bioavailability. A study conducted by a team at the University of Cambridge in 2024 demonstrated the successful incorporation of tert-butyl 5-ethyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate into peptidomimetic scaffolds, resulting in compounds with improved pharmacokinetic profiles.
The synthesis of tert-butyl 5-ethyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate has also seen methodological improvements. Recent publications have reported more efficient and scalable synthetic routes, reducing the cost and time required for its production. For example, a 2024 paper in Organic Process Research & Development detailed a novel catalytic approach that significantly enhances the yield and purity of the compound, making it more accessible for large-scale pharmaceutical applications.
Looking ahead, the potential applications of tert-butyl 5-ethyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate are expected to expand further. Ongoing research is investigating its use in the development of targeted therapies for neurodegenerative diseases and cancer. The compound's ability to modulate specific biological pathways makes it a valuable candidate for these applications. As the field continues to evolve, the integration of computational chemistry and machine learning approaches is anticipated to further optimize its design and utility.
In conclusion, tert-butyl 5-ethyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS: 2171698-33-0) represents a versatile and promising scaffold in modern drug discovery. Its recent advancements in synthesis methodologies and therapeutic applications underscore its importance in the chemical biology and pharmaceutical industries. Continued research and innovation in this area are likely to yield even more groundbreaking discoveries in the near future.
2171698-33-0 (tert-butyl 5-ethyl-1-oxa-4,9-diazaspiro5.5undecane-9-carboxylate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)